Diaminosuccinic acid

Beschreibung

Significance in Non-Proteinogenic Amino Acid Chemistry

Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org These compounds, numbering in the thousands, can be found in nature or synthesized in the laboratory and play crucial roles as biosynthetic intermediates and components of pharmacologically active compounds. wikipedia.org 2,3-Diaminosuccinic acid is a significant member of this class due to its unique structural features, which differ from proteinogenic amino acids that typically contain a single amino group. vulcanchem.com

The presence of two amino groups and two carboxylic acid groups allows 2,3-diaminosuccinic acid to serve as a versatile building block in peptide chemistry. smolecule.comsigmaaldrich.com Its incorporation into peptide chains can introduce unique conformational constraints and increase resistance to proteolytic enzymes. researchgate.net A notable application is its use as a cystine substitute. For instance, orthogonally protected derivatives of 2,3-diaminosuccinic acid have been incorporated into the core structure of somatostatin (B550006), demonstrating its utility in creating peptide analogs with potentially altered biological activity and stability. vulcanchem.comsigmaaldrich.com The distinct structure also enhances its ability to act as a chelating agent for transition metals, a property that is extensively explored in coordination chemistry. researchgate.net

Academic Interest and Research Trajectories

Academic research on 2,3-diaminosuccinic acid has followed several key trajectories, primarily focusing on its synthesis, stereochemistry, and application as a versatile chemical scaffold. A significant challenge and area of interest has been the development of stereoselective synthetic methods to access its enantiomerically pure forms. researchgate.net While early synthetic methods included the transformation of L-aspartic acid and the oxidative dimerization of glycinates, more recent research has explored novel and more efficient routes. researchgate.net

One advanced approach involves an intermolecular Mannich reaction to produce 2-thioxo-1,3-imidazolidine derivatives, which serve as "masked" forms of 2,3-diaminosuccinic acids. researchgate.netresearchgate.net This method allows for the separation of cis- and trans-diastereoisomers. researchgate.net Research has also delved into the reactivity of different metal enolates (titanium(IV), lithium, potassium) in these reactions to control yield and diastereoselectivity. researchgate.net

Another major research trajectory is the application of 2,3-diaminosuccinic acid derivatives as chiral auxiliaries in asymmetric synthesis. researchgate.net For example, novel N-sulfonylated (S,S)-2,3-diaminosuccinate derivatives synthesized from L-aspartic acid have been used to induce enantioselectivity in 1,3-dipolar cycloaddition reactions. researchgate.net Furthermore, its strong chelating properties have spurred investigations into its coordination complexes with metals, including radioactive technetium and rhenium isotopes, for potential use as imaging probes in nuclear medicine. researchgate.net More recently, the compound has been studied as a component in the formation of natural deep eutectic solvents (NADES), which are gaining attention as green solvents in analytical chemistry. researchgate.netresearchgate.net In combination with proline, 2,3-diaminosuccinic acid formed a highly effective solvent for rutin (B1680289), showcasing its potential in creating novel, environmentally friendly solvent systems. researchgate.netresearchgate.net

| Research Area | Key Findings & Developments | References |

| Stereoselective Synthesis | Development of Mannich reactions to create masked derivatives (2-thioxo-1,3-imidazolidines) with controllable stereochemistry. | researchgate.netresearchgate.net |

| Chiral Auxiliaries | N-sulfonylated derivatives used to control stereochemical outcomes in asymmetric reactions like 1,3-dipolar cycloadditions. | researchgate.net |

| Peptide Chemistry | Used as a cystine substitute in the synthesis of somatostatin analogs, demonstrating its role in creating modified peptides. | vulcanchem.comsigmaaldrich.com |

| Coordination Chemistry | Serves as a chelating ligand for transition metals, with complexes of technetium and rhenium being studied for imaging applications. | researchgate.net |

| Green Chemistry | Employed as a component in Natural Deep Eutectic Solvents (NADES) to enhance the solubility of specific compounds like rutin. | researchgate.netresearchgate.net |

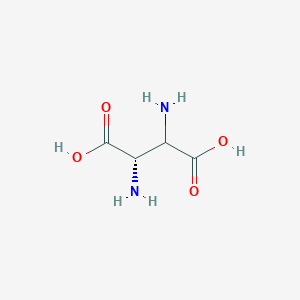

Structure

2D Structure

Eigenschaften

CAS-Nummer |

921-52-8 |

|---|---|

Molekularformel |

C4H8N2O4 |

Molekulargewicht |

148.12 g/mol |

IUPAC-Name |

(3S)-2,3-diaminobutanedioic acid |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1 |

InChI-Schlüssel |

PGNYNCTUBKSHHL-PIKHSQJKSA-N |

Isomerische SMILES |

[C@H](C(C(=O)O)N)(C(=O)O)N |

Kanonische SMILES |

C(C(C(=O)O)N)(C(=O)O)N |

Synonyme |

2,3-diaminosuccinicacid; 921-52-8; DL-2,3-diaminosuccinicacid; meso-2,3-Diaminosuccinicacid; 3-Aminoasparticacid; NSC146876; 29276-73-1; 50817-04-4; (2S,3S)-DIAMINOSUCCINICACID; NSC-146876; AC1Q5S2M; 2,3-diaminobutanedioicacid; D6796_ALDRICH; C4H8N2O4.2HCl; D6796_SIGMA; SCHEMBL600021; AC1L671V; C4H8N2O4; CHEMBL1986009; MolPort-003-941-124; DL-2,3-Diaminosuccinicacid2HCl; ANW-63277; AR-1F1891; AKOS006283209; AM82548 |

Herkunft des Produkts |

United States |

Stereochemical Considerations and Isomerism in 2,3 Diaminosuccinic Acid

Elucidation of Stereogenic Centers

2,3-Diaminosuccinic acid, systematically named 2,3-diaminobutanedioic acid, possesses a four-carbon backbone. The molecule's structure is distinguished by the presence of two stereogenic centers, located at the second and third carbon atoms (C2 and C3). Each of these carbons is chiral as it is bonded to four different groups: a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and the adjacent carbon atom within the succinic acid framework. The presence of these two stereocenters gives rise to the possibility of multiple stereoisomers. researchgate.net

Characterization of Stereoisomeric Forms

Due to its two stereogenic centers, 2,3-diaminosuccinic acid can exist in three distinct stereoisomeric forms: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso form.

This stereoisomer has the (R) configuration at both the C2 and C3 stereocenters. As a chiral molecule, it is optically active and will rotate plane-polarized light in a specific direction. It is the enantiomer of the (2S,3S) form, meaning it is a non-superimposable mirror image of its counterpart.

Conversely, the (2S,3S) stereoisomer possesses the (S) configuration at both the C2 and C3 chiral centers. It is also optically active, rotating plane-polarized light to the same degree as the (2R,3R) isomer but in the opposite direction. Together, the (2R,3R) and (2S,3S) forms constitute a pair of enantiomers.

The third stereoisomer is the (2R,3S) form, commonly known as meso-2,3-diaminosuccinic acid. sigmaaldrich.com This molecule has opposite configurations at its two stereocenters. A key feature of the meso form is the presence of an internal plane of symmetry, which renders the molecule achiral despite having chiral centers. sigmaaldrich.com Consequently, meso-2,3-diaminosuccinic acid is optically inactive. It is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. This form is typically a white, crystalline powder and is soluble in water. sigmaaldrich.com

| Stereoisomer | Systematic Name | CAS Number | Key Stereochemical Feature |

|---|---|---|---|

| (2R,3R)-Form | (2R,3R)-2,3-Diaminobutanedioic acid | Not available | Chiral, Enantiomer of (2S,3S) form |

| (2S,3S)-Form | (2S,3S)-2,3-Diaminobutanedioic acid | 29276-73-1 | Chiral, Enantiomer of (2R,3R) form |

| meso-Form | (2R,3S)-2,3-Diaminobutanedioic acid | 23220-52-2 | Achiral, Internal Plane of Symmetry |

Influence of Stereochemistry on Molecular Reactivity and Coordination Geometry

The specific three-dimensional arrangement of the amino and carboxyl functional groups in each stereoisomer of 2,3-diaminosuccinic acid significantly influences its chemical reactivity and its geometry when coordinating with other molecules, particularly metal ions.

The spatial orientation of the functional groups affects the molecule's ability to participate in reactions. For instance, in diastereoselective reactions, the pre-existing stereochemistry of the molecule can direct the formation of new stereocenters with a specific configuration. researchgate.net The synthesis of derivatives often results in cis- and trans-diastereoisomers, which can be separated based on their different physical properties that arise from their distinct stereochemistry. researchgate.net Furthermore, derivatives of specific stereoisomers, such as the (S,S)-2,3-diaminosuccinate, have been synthesized and utilized as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. researchgate.net

In coordination chemistry, 2,3-diaminoacids serve as effective chelating agents for transition metals. The stereochemistry of the ligand is crucial in determining the geometry and stability of the resulting metal complex. The relative positioning of the amino and carboxyl donor groups in the enantiomeric forms versus the meso form leads to the formation of complexes with different coordination geometries and stabilities. This property is particularly relevant in the development of imaging probes for nuclear medicine, where stable complexes with radioactive isotopes are required. researchgate.net The predictable spatial arrangement dictated by the stereoisomer allows for the design of specific ligand-metal complexes for targeted applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H8N2O4 |

| Molecular Weight | 148.12 g/mol |

| IUPAC Name | 2,3-Diaminobutanedioic acid |

Advanced Synthetic Methodologies for 2,3 Diaminosuccinic Acid and Derivatives

Chemical Synthesis Approaches

Conventional Synthetic Routes and Their Evolution

The earliest methods for synthesizing 2,3-diaminosuccinic acid involved the treatment of α,β-dibromosuccinic acid with ammonia (B1221849). google.com These initial routes, however, often resulted in low yields and a mixture of stereoisomers, making them impractical for large-scale production. Over time, synthetic strategies have evolved to provide better control over stereochemistry and yield.

A significant advancement came with the use of L-aspartic acid as a starting material. publish.csiro.au This approach leverages the existing chirality of the starting material to produce enantiomerically pure 2,3-diaminosuccinic acid derivatives. Another key conventional method is the oxidative dimerization of glycinates, which offers a direct route to the C2-symmetric backbone of diaminosuccinic acid. publish.csiro.aucsic.es However, controlling the diastereoselectivity of this dimerization can be challenging. csic.es More recent developments have focused on catalytic asymmetric methods, such as the diamination of olefins and Mannich-type reactions, to achieve high levels of stereocontrol. acs.org

Mannich Reaction-Based Syntheses of Masked Derivatives

The Mannich reaction has emerged as a powerful tool for the synthesis of 2,3-diaminosuccinic acid derivatives, often in a protected or "masked" form. publish.csiro.au These masked derivatives, such as 2-thioxo-1,3-imidazolidines, can be readily converted to the desired diaminosuccinic acids. publish.csiro.auresearchgate.net

A notable Mannich-based approach involves the intermolecular reaction between an aldimine, such as ethyl iminoacetate, and enolates derived from 2-isothiocyanatocarboxylic esters. publish.csiro.aupublish.csiro.au This reaction leads to the formation of 2-thioxo-1,3-imidazolidine derivatives, which are cyclic precursors to 2,3-diaminosuccinic acids. publish.csiro.au The reaction proceeds through the addition of the enolate to the aldimine, followed by an intramolecular cyclization to form the heterocyclic product. publish.csiro.au This one-pot synthesis provides a practical route to these valuable building blocks. publish.csiro.au

Another advanced Mannich-type reaction involves a three-component coupling of a diazo compound, a phosphoramidate (B1195095), and an α-imino ester, co-catalyzed by a rhodium complex and a chiral Brønsted acid. rsc.orgthieme-connect.com This method allows for the highly stereoselective synthesis of 2,3-diaminosuccinic acid derivatives. rsc.org

Achieving diastereoselective control is a critical aspect of synthesizing 2,3-diaminosuccinic acid, which has two stereogenic centers. In the Mannich reaction of aldimines and enolates from 2-isothiocyanatocarboxylic esters, the resulting 2-thioxo-1,3-imidazolidine products are formed as a mixture of cis- and trans-diastereoisomers, which can be separated. publish.csiro.aupublish.csiro.au

In the rhodium and Brønsted acid co-catalyzed three-component Mannich reaction, the use of a bulky phosphoramide (B1221513) has been shown to improve the stereoselectivity of the process. thieme-connect.com Furthermore, a Lewis acid-catalyzed three-component direct-type Mannich reaction of aldehydes, amines, and glycine (B1666218) derivatives has been developed to produce anti-α,β-diamino ester derivatives with high diastereoselectivity. organic-chemistry.org The choice of catalyst, such as Zn(OTf)₂, and the electronic properties of the substrates have been found to significantly influence the diastereomeric outcome. organic-chemistry.org

The nature of the enolate counterion and the ester group plays a crucial role in the outcome of the Mannich reaction. In the synthesis of 2-thioxo-1,3-imidazolidine derivatives, the reactivity of titanium(IV), lithium, and potassium enolates has been investigated. publish.csiro.aupublish.csiro.au The study revealed that lithium and potassium enolates generally provide the best results in terms of reaction yield. publish.csiro.au

The ester group on the 2-isothiocyanatocarboxylic ester also influences the yield and diastereoselectivity of the reaction. publish.csiro.au By systematically varying these components, the reaction conditions can be optimized to favor the formation of the desired diastereomer.

Table 1: Influence of Enolate Counterion on the Mannich Reaction for the Synthesis of Masked 2,3-Diaminosuccinic Acid Derivatives. publish.csiro.au

| Enolate Counterion | Reagents and Conditions | Outcome |

| Titanium(IV) | TiCl₄, triethylamine, dichloromethane, -96°C to r.t. | Formation of 2-thioxo-1,3-imidazolidine derivatives. |

| Lithium | n-BuLi, THF, -96°C to r.t. | Generally higher yields compared to Titanium(IV). |

| Potassium | tert-BuOK, THF, -15°C to r.t. | Generally higher yields compared to Titanium(IV). |

Oxidative Dimerization of Glycinate (B8599266) Precursors

The oxidative dimerization of glycinate enolates presents another important synthetic route to 2,3-diaminosuccinic acid derivatives. publish.csiro.aucsic.es This method involves the coupling of two glycinate molecules to form the diaminosuccinate structure.

Early examples of this approach included the photodimerization of N-acylglycinates. csic.es A more recent and highly diastereoselective method involves the enolization of glycinates with strong bases like t-BuLi, LDA, or s-BuLi, followed by treatment with iodine as an oxidant. csic.es This process can yield racemic syn (threo) diaminosuccinates with high diastereoselectivity (>98:2). csic.es However, the success of this dimerization is highly dependent on the specific substrate used. csic.es For instance, attempts to achieve an enantioselective oxidative dimerization using a chiral auxiliary like (-)-8-phenylmenthyl glycinate resulted in a nearly equal mixture of syn and anti diastereomers. csic.es

In a different approach, the oxidative dimerization of a chiral Ni(II) complex derived from an α-imino alaninate (B8444949) has been shown to produce a specific diastereomer of a substituted 2,3-diaminosuccinic acid derivative. csic.escsic.es Interestingly, similar Ni(II) complexes derived from glycine or valine did not undergo this dimerization, highlighting the substrate-specificity of the reaction. csic.escsic.es

Rhodium-Catalyzed Hydrogenation Strategies for Stereocontrol

Rhodium-catalyzed asymmetric hydrogenation is a powerful strategy for the stereocontrolled synthesis of chiral compounds. diva-portal.orgmpg.denih.gov This technique is particularly effective for the enantioselective reduction of unsaturated precursors. In the context of producing vicinal diamines like 2,3-diaminosuccinic acid, this strategy often involves the hydrogenation of molecules containing C=N or C=C bonds where the catalyst, featuring a chiral ligand, directs the addition of hydrogen to a specific face of the molecule. rsc.org

Key strategies involving rhodium catalysis for stereocontrol include:

Asymmetric Hydrogenation of Quinoxalines : The reduction of 2,3-disubstituted quinoxalines can yield chiral 1,2-diamines. rsc.org

Kinetic Resolution : In a racemic mixture of precursors, a chiral rhodium catalyst can selectively hydrogenate one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material or the isolation of a single enantiomer of the product. diva-portal.org

Desymmetrization : For a meso-precursor containing two prochiral groups, a chiral rhodium catalyst can selectively hydrogenate one of them, leading to a single chiral product with high enantiomeric purity. diva-portal.org This is particularly relevant for creating contiguous stereocenters as found in 2,3-diaminosuccinic acid.

While direct examples of rhodium-catalyzed hydrogenation to form 2,3-diaminosuccinic acid are not extensively detailed, the principles are well-established for analogous structures, making it a viable and important strategy for achieving stereocontrol. diva-portal.orgnih.gov

Aza-Henry Reaction Modalities for Substituted Derivatives

The aza-Henry (or nitro-Mannich) reaction provides a potent method for forming the carbon-carbon bond necessary for the backbone of 2,3-diaminosuccinic acid derivatives. acs.org This reaction involves the addition of a nitroalkane to an imine.

Recent advancements have focused on catalytic and enantioselective versions of this reaction. A notable example is the highly enantioselective aza-Henry reaction between an imino ester and a nitro compound, catalyzed by a copper(II) complex with a chiral bisoxazoline ligand. ucm.es This method yields anti-β-nitro-α-amino esters with high diastereoselectivity (up to 95:5 anti/syn) and excellent enantiomeric excess (ee) values exceeding 95% for the major anti-isomer. ucm.es The resulting nitro-amino ester can then be further transformed into the desired this compound derivative. This approach has been successfully applied to synthesize substituted derivatives, such as 2,3-diamino-2-methylsuccinates, using a chiral copper catalyst. researchgate.net

Furthermore, modern modalities include electrochemically induced aza-Henry reactions, which offer a green chemistry approach by proceeding under solvent-free and catalyst-free conditions. organic-chemistry.org This method uses cathodic reduction to generate the nucleophilic carbanion from the nitroalkane, which then reacts with an imine to produce α-nitroamine derivatives in high yields (up to 95%). organic-chemistry.org

Stereoselective Synthesis Techniques

Enantioselective Catalysis (e.g., Rhodium-Chiral Brønsted Acid Co-catalysis)

A highly effective strategy for the stereoselective synthesis of 2,3-diaminosuccinic acid derivatives is the use of cooperative catalysis, combining a transition metal catalyst with a chiral organocatalyst. thieme-connect.comnih.gov Specifically, a rhodium-chiral Brønsted acid co-catalytic system has been developed for a three-component Mannich-type reaction. nih.gov

This reaction involves the trapping of a protic phosphoramidate ammonium (B1175870) ylide (generated in situ from a diazo compound and a phosphoramidate in the presence of the rhodium catalyst) with an α-imino ester. thieme-connect.comnih.gov The chiral Brønsted acid controls the enantioselectivity of the nucleophilic attack on the imino ester. rsc.orgthieme-connect.com This method provides rapid and efficient access to α-phosphoryl 2,3-diaminosuccinic acid derivatives with excellent control over both diastereo- and enantioselectivity. thieme-connect.comnih.gov By using a bulky phosphoramide and a suitable chiral phosphoric acid (CPA) like a 9-phenanthryl-based Brønsted acid, researchers have achieved high yields, high syn-diastereoselectivities, and enantiomeric excess values up to 98%. rsc.orgthieme-connect.com

| Reactants | Catalyst System | Key Features | Outcome |

|---|---|---|---|

| Diazo Compound, Phosphoramidate, α-Imino Ester | Rh₂(OAc)₄ / Chiral Brønsted Acid (CPA) | Three-component Mannich-type reaction. The chiral CPA controls the stereochemical outcome. | High yields, moderate to high syn-diastereoselectivity, and up to 98% enantiomeric excess (ee). rsc.org |

| Ethyl 2-diazoacetate, Dibenzyl phosphoramidate, Ethyl N-benzylideneglycinate | Rh₂(OAc)₄ / (S)-9-Phenanthryl CPA | The use of a bulky phosphoramide and specific chiral acid improves stereoselectivity. thieme-connect.com | Produces α-phosphoryl 2,3-diaminosuccinic acid derivatives efficiently. thieme-connect.com |

Asymmetric Induction in Derivative Formation

Asymmetric induction involves using a chiral auxiliary to direct the stereochemical course of a reaction, which is then removed to yield the desired chiral product. Derivatives of 2,3-diaminosuccinic acid can themselves serve as effective chiral auxiliaries. researchgate.netsmolecule.com

For instance, novel N-sulfonylated (S,S)-2,3-diaminosuccinate-type chiral auxiliaries have been synthesized from L-aspartic acid. researchgate.net These auxiliaries, which possess a tartaric acid-like framework, were then applied to an asymmetric 1,3-dipolar cycloaddition reaction of nitrile oxides to allyl alcohol. researchgate.net This process afforded the corresponding optically active 2-isoxazolines with enantioselectivities reaching up to 73% ee. researchgate.net This demonstrates how a stereochemically defined derivative of 2,3-diaminosuccinic acid can effectively induce asymmetry in a subsequent chemical transformation. researchgate.net

| Chiral Auxiliary | Reaction Type | Reactants | Result |

|---|---|---|---|

| N-sulfonylated (S,S)-2,3-diaminosuccinate | Asymmetric 1,3-dipolar cycloaddition | Nitrile oxide and allyl alcohol | Optically active 2-isoxazolines with up to 73% ee. |

Enzymatic Resolution for Stereoisomer Access

Enzymatic resolution is a classic and effective technique for separating enantiomers from a racemic mixture. This method relies on the high stereospecificity of enzymes, which catalyze a reaction on only one of the enantiomers, allowing for its separation from the unreacted enantiomer. mostwiedzy.pl While specific enzymes for the direct resolution of 2,3-diaminosuccinic acid are not prominently cited, this strategy is widely used for structurally similar α,β-diamino acids. ucm.escsic.es For example, a novel amidase has been identified that acts selectively on the R-isomer of piperazine-2-tert-butylcarboxamide, a cyclic diamino acid derivative. ucm.es This highlights the potential of enzymatic methods to provide access to enantiomerically pure stereoisomers of 2,3-diaminosuccinic acid or its immediate precursors, which can be challenging to obtain through purely chemical means. mostwiedzy.plcsic.es

Precursor-Based Synthetic Pathways (e.g., from Aspartic Acid Derivatives)

One of the most logical and utilized approaches to synthesizing 2,3-diaminosuccinic acid is to start from readily available and stereochemically defined precursors, such as aspartic acid. researchgate.net This amino acid already contains one of the required amino groups and the correct carbon backbone.

A key strategy involves the stereoselective synthesis of orthogonally protected 3-azido-aspartic acid derivatives. nih.govchemsrc.com In this pathway, the azide (B81097) group serves as a masked form of the second amine. Starting from an aspartic acid derivative, an azide can be introduced at the C3 position with stereocontrol. Subsequent reduction of the azide group to an amine yields the 2,3-diaminosuccinic acid framework. nih.gov The use of orthogonal protecting groups is crucial as it allows for selective deprotection and modification at different sites on the molecule, which is particularly useful for incorporation into peptide structures. nih.gov

Another pathway starting from L-aspartic acid has been used to create N-sulfonylated (S,S)-2,3-diaminosuccinate derivatives, which can then be used as chiral auxiliaries or further modified. researchgate.net These precursor-based methods leverage the existing chirality of aspartic acid to build the more complex this compound structure with a high degree of stereochemical control.

Coordination Chemistry of 2,3 Diaminosuccinic Acid

Ligand Properties and Metal Complexation

2,3-Diaminosuccinic acid (DASA) is a compelling ligand in coordination chemistry due to its structural features. vulcanchem.com Possessing two amino and two carboxylic acid groups, it acts as a multidentate chelating agent, capable of forming stable complexes with various metal ions. vulcanchem.comoup.comresearchgate.net Its structure, which resembles both ethylenediamine (B42938) and glycine (B1666218), allows it to coordinate with metals through its amino groups, carboxyl groups, or a combination of both. oup.comoup.com This versatility makes it a valuable compound for studying coordination principles. vulcanchem.com The presence of two stereogenic centers results in three stereoisomers—(2R,3R), (2S,3S), and the meso form (2R,3S)—which significantly influences the stereochemistry and properties of the resulting metal complexes. vulcanchem.com

2,3-Diaminosuccinic acid serves as an effective chelating agent for transition metals, with notable research conducted on its complexes with copper (Cu) and nickel (Ni). vulcanchem.comoup.com The ligand demonstrates the ability to form coordination polymers with these metals. oup.com Studies indicate that in many of these complexes, the ligand appears to coordinate primarily through its two amino groups, forming stable chelate rings. oup.com This coordination behavior is influenced by the specific stereoisomer of the DASA ligand used. vulcanchem.com The amphoteric nature of DASA, stemming from its acidic carboxyl and basic amino functional groups, makes it an excellent ligand for metal coordination. vulcanchem.com Its capacity to form coordination complexes is considered greater than that of many naturally occurring amino acids. vulcanchem.com

Research has established that 2,3-diaminosuccinic acid forms complexes with transition metals like copper and nickel in distinct metal-to-ligand stoichiometric ratios. oup.com Specifically, both 1:1 and 1:2 metal-to-ligand complexes have been successfully prepared and studied. oup.com The 1:1 complexes of both copper and nickel with DASA have been identified as coordination polymers. oup.com The 1:2 complexes, on the other hand, form discrete anionic species with the general formula [M(das)₂]²⁻, where "das" represents the diaminosuccinate ion. oup.com The determination of these stoichiometric ratios is a crucial step in understanding the structure and potential application of these coordination compounds. uobabylon.edu.iqresearchgate.net

Table 1: Stoichiometry of 2,3-Diaminosuccinic Acid Metal Complexes

| Metal Ion | Stoichiometric Ratio (Metal:Ligand) | Complex Type |

|---|---|---|

| Copper(II) | 1:1 | Coordination Polymer |

| Copper(II) | 1:2 | Mononuclear Complex |

| Nickel(II) | 1:1 | Coordination Polymer |

Structural Characterization of Metal Complexes

Spectroscopic methods are central to characterizing DASA-metal complexes. Diffuse reflectance spectroscopy in the solid state and absorption spectroscopy in solution are used to study the electronic properties of these compounds. oup.com For instance, the reflectance spectra of 1:1 copper complexes have been instrumental in suggesting their coordination geometry. oup.com Magnetic moment measurements have also been employed to study the magnetic properties of these complexes, with observed values indicating no direct metal-metal interactions in the 1:2 complexes. oup.com Infrared (IR) spectroscopy helps to determine the coordinating groups of the ligand by observing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups upon complexation.

The stereochemistry of the 2,3-diaminosuccinic acid ligand plays a critical role in dictating the coordination geometry of the resulting metal complexes. vulcanchem.com Studies comparing the complexes formed from the meso (m-das) and racemic (r-das) forms of DASA have revealed significant structural differences, particularly in copper complexes. vulcanchem.comoup.com

Based on reflectance spectra, it has been suggested that the 1:1 complex of copper with the meso-ligand, Cu(m-das), likely adopts a trans(N) configuration. oup.com In contrast, the corresponding complex with the racemic ligand, Cu(r-das), is thought to have a cis(N) configuration. oup.com This stereochemical influence is a key point of interest, as it demonstrates how the subtle difference in the ligand's spatial arrangement can control the structure of the coordination compound. vulcanchem.com For the 1:2 complexes of both copper and nickel, the properties of the meso and racemic forms are nearly identical, suggesting that the ligands are coordinated through the amino groups to form 4N-type complexes, similar to [Cu(en)₂]²⁺. oup.com

Table 2: Influence of DASA Stereoisomers on Copper Complex Geometry

| Ligand Stereoisomer | Abbreviation | Proposed Cu(II) Complex Configuration (1:1) |

|---|---|---|

| meso-2,3-diaminosuccinic acid | m-das | trans(N) |

Research into Potential Applications of Metal Complexes in Catalysis and Materials Science

The unique structural and electronic properties of 2,3-diaminosuccinic acid-metal complexes have prompted research into their potential applications. vulcanchem.comlookchem.com Studies into these complexes are expected to provide insights that could lead to uses in catalysis and materials science. vulcanchem.com As convenient chelating agents for transition metals, DASA derivatives are employed in the synthesis of chiral catalysts for enantioselective organic reactions. researchgate.net

In the field of catalysis, a patent has described the use of 2,3-diaminosuccinic acid as a nitrogen-carbon ligand in the preparation of an oxygen reduction catalyst. google.com This catalyst is formed by reacting a transition metal, such as cobalt, with the ligand. google.com Furthermore, derivatives of 2,3-diaminosuccinic acid are being explored for the synthesis of new catalysts for reactions like the α-arylation of ketones. publish.csiro.au The ability to form coordination polymers also opens up possibilities in materials science, where such structures can exhibit interesting properties. oup.comlookchem.com

Table 3: Compound Names

| Compound Name |

|---|

| 2,3-Diaminosuccinic acid (DASA) |

| meso-2,3-Diaminosuccinic acid |

| racemic-2,3-Diaminosuccinic acid |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Ethylenediamine |

| Glycine |

Biochemical Research on 2,3 Diaminosuccinic Acid and Enzymatic Interactions

Substrate Specificity in Enzyme Systems

Substrate specificity is a critical characteristic of enzymes, defining their biological role. mdpi.com Research on 2,3-diaminosuccinic acid has been instrumental in exploring the specificity of various enzymes, most notably D-aspartate oxidase.

D-aspartate oxidase (DDO or DASPO, EC 1.4.3.1) is a flavoenzyme that catalyzes the oxidative deamination of D-aspartate and other acidic D-amino acids. nih.govfrontiersin.org Studies have revealed a distinct stereospecificity in the interaction between this enzyme and the isomers of 2,3-diaminosuccinic acid.

Specifically, meso-2,3-diaminosuccinic acid has been identified as a good substrate for D-aspartate oxidase isolated from beef kidney. nih.gov This isomer, which is a natural antagonist of aspartic acid, is readily oxidized by the enzyme. nih.govvulcanchem.com In contrast, the DL-diaminosuccinic acid racemate is not oxidized by D-aspartate oxidase and, furthermore, does not act as an inhibitor of the enzyme's activity on other substrates. nih.gov This demonstrates the high degree of stereoselectivity of D-aspartate oxidase, which can differentiate between the meso form and the racemic mixture of its substrate.

| Compound | Interaction with D-Aspartate Oxidase | Reference |

|---|---|---|

| meso-2,3-Diaminosuccinic acid | Acts as a good substrate; undergoes oxidative deamination. | nih.gov |

| DL-Diaminosuccinic acid | Not oxidized by the enzyme; does not inhibit enzyme activity. | nih.gov |

| D-Aspartate | Natural substrate; undergoes oxidative deamination. | frontiersin.orguniprot.org |

The enzymatic transformation of meso-2,3-diaminosuccinic acid by D-aspartate oxidase follows a typical oxidative deamination pathway. nih.gov The reaction involves the consumption of oxygen and the production of ammonia (B1221849) in stoichiometric ratios consistent with this type of reaction. nih.govvulcanchem.com

The mechanism proceeds in several steps:

Oxidative Deamination : The process begins with the deamination of only one of the two amino groups present in the meso-diaminosuccinate molecule. nih.gov

Formation of an Intermediate : This initial deamination results in the formation of 2-amino-3-oxosuccinic acid. nih.gov

Decarboxylation and Condensation : The intermediate product, 2-amino-3-oxosuccinic acid, subsequently undergoes decarboxylation. The resulting compounds then condense to form stable heterocyclic products. nih.gov

Final Products : The final identified products of this enzymatic reaction are pyrazine (B50134) 2,5-dicarboxylic acid and pyrazine 2,6-dicarboxylic acid. nih.gov

This detailed mechanistic understanding has been facilitated by studying the interaction of 2,3-diaminosuccinic acid with the enzyme, showcasing its utility as a probe for enzyme reaction pathways. vulcanchem.com

| Step | Description | Product(s) | Reference |

|---|---|---|---|

| 1 | Oxidative deamination of one amino group. | 2-Amino-3-oxosuccinic acid | nih.gov |

| 2 | Decarboxylation of the intermediate. | Unspecified condensation precursors | nih.gov |

| 3 | Condensation of decarboxylated products. | Pyrazine 2,5-dicarboxylic acid and Pyrazine 2,6-dicarboxylic acid | nih.gov |

Investigation of Biochemical Pathways and Cellular Processes via 2,3-Diaminosuccinic Acid

The unique properties of 2,3-diaminosuccinic acid make it a valuable molecule for probing biochemical pathways and cellular processes. vulcanchem.com Its structural analogy to naturally occurring metabolites allows it to be used in studies of enzyme kinetics and mechanisms. vulcanchem.com For instance, because the (2R,3S) isomer resembles isocitric acid, it could potentially be used to investigate enzymes of the TCA cycle, helping to understand their substrate binding and catalytic mechanisms. vulcanchem.com By observing how 2,3-diaminosuccinic acid or its derivatives interact with or inhibit enzymes within a specific pathway, researchers can gain a clearer picture of the metabolic flux and regulatory points within that pathway.

Advanced Analytical Methodologies for 2,3 Diaminosuccinic Acid Stereoisomers

Chromatographic Techniques for Chiral Resolution

Chromatography is a cornerstone for the separation of stereoisomers, leveraging the differential interactions between the isomers and a chiral environment. chiralpedia.com For 2,3-diaminosuccinic acid, various chromatographic methods have been employed to resolve its enantiomeric and diastereomeric forms. The separation relies on creating transient diastereomeric complexes that exhibit different physicochemical properties, allowing them to be separated. mysagestore.com

The advanced Marfey's method is a powerful derivatization-based liquid chromatography technique used for the non-empirical determination of the absolute configuration of amino acids, including complex ones like 2,3-diaminosuccinic acid. nih.govresearchgate.net The method involves the derivatization of the amino acid with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), also known as Marfey's reagent. researchgate.net This reaction creates diastereomeric derivatives that can be separated and analyzed using liquid chromatography-mass spectrometry (LC/MS). nih.govcapes.gov.br

A key aspect of the method is the comparison of retention times. The absolute configuration of an amino acid is determined by comparing the LC retention time of its L-FDLA derivative with that of the enantiomer formed through a racemization procedure. mdpi.com To simplify this process, a "dl-FDLA derivatization" procedure has been introduced, which eliminates the need for chemical racemization, making the method faster and more reliable. mdpi.com

Research applying the advanced Marfey's method to 2,3-diaminosuccinic acid has yielded several key findings regarding the elution behavior of the L-FDLA derivatives. nih.govcapes.gov.br

Key Research Findings on Elution Behavior:

The LL- (corresponding to the (2S,3S)-isomer) and meso-isomers typically elute before the DD-isomer (corresponding to the (2R,3R)-isomer). nih.govcapes.gov.br

A significant challenge is the close elution of the LL- and meso-isomers, with occasional reversal of their elution order. nih.govcapes.gov.br

The retention time for the L- and D-derivatives of the meso-isomer remains unchanged. nih.gov

The use of complementary solvent systems, such as those based on acetonitrile (B52724) (CH3CN) and methanol (B129727) (MeOH), has been shown to be effective in achieving high-resolution chromatograms. nih.govcapes.gov.br

Notably, abnormalities in elution order and peak shape have been specifically observed in the analysis of 2,3-diaminosuccinic acid, highlighting its unique chromatographic behavior. nih.govcapes.gov.br

Table 1: Elution Characteristics of 2,3-Diaminosuccinic Acid (DAS) Stereoisomers using Advanced Marfey's Method

| Observation | Details | Reference |

|---|---|---|

| General Elution Order | LL- and meso-isomers elute prior to the DD-isomer. | capes.gov.br, nih.gov |

| Resolution Challenge | LL- and meso-isomers are closely eluted, and their elution order can sometimes be reversed. | capes.gov.br, nih.gov |

| Meso-Isomer Behavior | The retention time for both the L- and D-derivatives of the meso-isomer does not change. | nih.gov |

| Solvent System Efficacy | Complementary use of CH3CN and MeOH solvent systems improves chromatographic resolution. | capes.gov.br, nih.gov |

| DAS-Specific Abnormality | Abnormalities in elution order and peak shape were observed for DAS derivatives. | capes.gov.br, nih.gov |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique that has been successfully applied to the separation of diaminodicarboxylic acid stereoisomers, including 2,3-diaminosuccinic acid, and their derivatives. nih.govlibretexts.orgacs.org The principle of TLC involves the differential migration of components up a plate coated with a stationary phase, carried by a mobile phase. The separation is quantified by the Retention Factor (Rf), which is unique to each compound under specific conditions. libretexts.org

For the analysis of amino acid stereoisomers like those of diaminopimelic acid (a structurally related compound), specific TLC systems have been developed. These systems often utilize cellulose (B213188) plates and novel pyridine-free solvent systems to achieve separation. nih.gov For example, solvent systems such as methanol/0.05 M potassium hydrogenphthalate buffer (pH 4) and methanol/0.12 M dimethylaminopyridine (DMAP) in water (pH 6) have proven effective. nih.gov The separation of dansyl derivatives of diaminodicarboxylic acid stereoisomers by TLC has also been reported. nih.gov Furthermore, centrifugal thin-layer chromatography has been used to separate cis- and trans-diastereoisomers of heterocyclic derivatives of 2,3-diaminosuccinic acid. researchgate.net

Table 2: Thin-Layer Chromatography Systems for Diamino Acid Stereoisomer Separation

| Stationary Phase | Mobile Phase (Solvent System) | Analyte Type | Reference |

|---|---|---|---|

| Cellulose Sheets | Methanol/0.05 M Potassium Hydrogenphthalate Buffer pH 4 (2:1 v/v) | Diaminopimelic Acid Stereoisomers | nih.gov |

| Cellulose Sheets | Methanol/0.12 M Dimethylaminopyridine (DMAP) in H₂O pH 6 (2:1 v/v) | Diaminopimelic Acid Stereoisomers | nih.gov |

| Not Specified | Not Specified | Diaminodicarboxylic Acid Stereoisomer Dansyl Derivatives | nih.gov, acs.org |

Spectrometric and Chromatographic Coupling in Stereochemical Analysis

The coupling of chromatography with spectrometry, particularly mass spectrometry (MS), is a cornerstone of modern stereochemical analysis. This combination provides both the high-resolution separation of chromatography and the sensitive, structure-specific detection of mass spectrometry.

The advanced Marfey's method is a prime example of this synergy. researchgate.net It inherently relies on the coupling of Liquid Chromatography (LC) with Mass Spectrometry (LC/MS) to separate and identify the diastereomeric derivatives of amino acids. nih.govsci-hub.se The LC component separates the L-FDLA derivatives based on their differing affinities for the stationary phase, while the MS detector provides mass information, confirming the identity of the eluting compounds and allowing for sensitive quantification. researchgate.netcapes.gov.br This hyphenated approach is what enables the non-empirical and reliable determination of the absolute configurations of complex amino acids like 2,3-diaminosuccinic acid. nih.govresearchgate.net The integration of derivatization with LC-MS enhances analytical capabilities by improving selectivity and sensitivity. sci-hub.se This powerful combination has been instrumental in establishing the absolute configuration of amino acid units in various complex natural products. mdpi.com

Theoretical and Computational Studies of 2,3 Diaminosuccinic Acid

Quantum Chemical Investigations of Molecular Structures and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in elucidating the molecular structure and reactivity of compounds like 2,3-diaminosuccinic acid. jacsdirectory.com These computational methods allow for the determination of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. jacsdirectory.com From these optimized structures, a range of molecular properties and reactivity descriptors can be calculated. jacsdirectory.comresearchgate.net

Key electronic properties derived from quantum chemical studies include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jacsdirectory.com The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of a molecule's chemical reactivity and stability. jacsdirectory.com A smaller energy gap generally suggests higher reactivity.

Other important reactivity descriptors that can be computed include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule. jacsdirectory.com

Electronegativity (χ): The tendency of a molecule to attract electrons. jacsdirectory.com

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. jacsdirectory.com

Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile. jacsdirectory.com

These descriptors provide a theoretical framework for understanding how 2,3-diaminosuccinic acid might interact with other molecules and participate in chemical reactions. jacsdirectory.com Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. jacsdirectory.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and intermolecular interactions of molecules like 2,3-diaminosuccinic acid over time. mdpi.comnih.gov These simulations can reveal how the molecule interacts with its environment, including solvent molecules and other solutes. utm.my

For instance, MD simulations can be used to study the chelation process, where 2,3-diaminosuccinic acid might bind to metal ions. utm.my The simulations can provide insights into the coordination of the metal ion by the carboxylate and amine groups, revealing the strength and geometry of these interactions. utm.my Radial distribution functions (RDFs) derived from MD trajectories can quantify the probability of finding certain atoms at a specific distance from each other, offering a detailed picture of the local molecular environment and interaction strengths. analis.com.my

Computational Modeling in Solvent Systems (e.g., Deep Eutectic Solvents)

The solubility and behavior of 2,3-diaminosuccinic acid in various solvents, particularly green solvents like deep eutectic solvents (DES), are of significant interest. Computational modeling plays a crucial role in predicting and understanding these properties, guiding the rational design of solvent systems for specific applications.

COSMO-RS Approach for Solubility Predictions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility. zenodo.org It combines quantum chemistry with statistical thermodynamics to provide a priori predictions without the need for extensive experimental data. scispace.comnih.gov

The COSMO-RS methodology has been successfully applied to screen natural deep eutectic solvents (NADES) to identify those with high solvation capacity for various compounds. nih.govresearchgate.net This approach involves constructing a model of the NADES that considers the different ionic and neutral forms of its components. nih.govresearchgate.net The model's validity is often confirmed by comparing the predicted activity coefficients with experimental solubility data. researchgate.net

In one study, COSMO-RS was used to screen 126 different NADES to find an optimal solvent for rutin (B1680289). nih.govresearchgate.net The results indicated that a two-component solvent system comprising proline and 2,3-diaminosuccinic acid was highly effective, significantly enhancing the solubility of rutin compared to reference systems. nih.govresearchgate.netmdpi.com This demonstrates the predictive power of COSMO-RS in identifying promising solvent combinations involving 2,3-diaminosuccinic acid. mdpi.comresearchgate.net

Solvation Mechanisms and Rational Solvent Design

Computational modeling provides deep insights into the molecular-level mechanisms governing solvation. By understanding how a solute like 2,3-diaminosuccinic acid interacts with solvent molecules, researchers can rationally design solvents with tailored properties.

Studies using computational methods have revealed that for DES, the presence of specific functional groups can significantly impact solubility. For instance, research has shown that carboxylic acids with two carboxyl groups and a main chain containing two methylene (B1212753) groups with two amino substituents—a description that fits 2,3-diaminosuccinic acid—are effective in enhancing the solubility of certain solutes like rutin. nih.govresearchgate.netresearchgate.net

Derivatives of 2,3 Diaminosuccinic Acid in Advanced Chemical Synthesis

Application as Building Blocks in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide backbones is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. Derivatives of 2,3-diaminosuccinic acid serve as exceptional building blocks in this context, offering unique conformational constraints and functional group orientations. smolecule.comcymitquimica.com

The integration of 2,3-diaminosuccinic acid into peptide chains allows for the creation of novel analogs with modified structures and functions. A notable application is its use as a substitute for cystine in cyclic peptides. nih.gov For instance, DASA has been incorporated into the core structure of somatostatin (B550006), a cyclic peptide hormone. nih.gov This substitution replaces the disulfide bridge, which is often a point of metabolic instability, with a stable carbocyclic mimic.

The synthesis strategy for such incorporations often involves the use of orthogonally protected precursors. Research has demonstrated the stereoselective synthesis of 3-azido-aspartic acid derivatives, which serve as effective synthons for introducing the 2,3-diaminosuccinic acid moiety into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. nih.govchemsrc.com

| Peptide Analog | Original Residue Replaced | Purpose of Incorporation |

| Somatostatin Analog | Cystine | To replace the disulfide bridge with a stable mimic, altering conformation and biological activity. nih.govvulcanchem.com |

Introducing a 2,3-diamino acid moiety can profoundly influence the resulting peptide's three-dimensional structure and its resistance to enzymatic degradation. researchgate.net Peptides that incorporate a DASA unit often exhibit substantial resistance to proteolytic enzymes. researchgate.net This enhanced stability is a critical attribute for therapeutic peptides, as it can prolong their in-vivo half-life.

Synthesis of Chiral Auxiliaries and Intermediates

The inherent chirality of 2,3-diaminosuccinic acid makes its derivatives highly effective as chiral auxiliaries in asymmetric synthesis. These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction, after which they can be removed. smolecule.com

Detailed research has shown the synthesis of novel N-sulfonylated (S,S)-2,3-diaminosuccinate-type chiral auxiliaries derived from L-aspartic acid. researchgate.net These auxiliaries have been successfully applied in asymmetric 1,3-dipolar cycloaddition reactions. Specifically, the reaction between nitrile oxides and allyl alcohol in the presence of these auxiliaries yields optically active 2-isoxazolines with high enantioselectivity. researchgate.net This approach demonstrates how the tartaric acid-like framework of DASA can be exploited to control stereochemistry. Furthermore, derivatives such as 2-thioxo-1,3-imidazolidines, which are considered "masked" forms of 2,3-diaminosuccinic acids, are synthesized via Mannich reactions and serve as important chiral intermediates. researchgate.netpublish.csiro.au

| Asymmetric Reaction | Chiral Auxiliary/Intermediate | Key Findings |

| 1,3-Dipolar Cycloaddition | N-sulfonylated (S,S)-2,3-diaminosuccinate | Afforded optically active 2-isoxazolines with enantioselectivities of up to 73% ee. researchgate.net |

| Mannich Reaction | 2-thioxo-1,3-imidazolidine derivatives | Synthesis of masked 2,3-diaminosuccinic acids with two stereogenic centers, separable into cis- and trans-diastereoisomers. researchgate.netpublish.csiro.au |

Development of Bioactive Derivatives and Elucidation of Mechanisms of Action

Derivatives of 2,3-diaminosuccinic acid have been investigated for a variety of biological activities, stemming from their structural similarity to endogenous molecules like aspartic acid. vulcanchem.commostwiedzy.pl This structural mimicry allows them to interact with biological targets such as enzymes.

Research has identified that these compounds can possess antimicrobial and potential antitumor properties. smolecule.commostwiedzy.pl The mechanism of action is often linked to their ability to act as antagonists of aspartic acid. chemsrc.com For example, meso-2,3-diaminosuccinic acid is a known substrate for the enzyme D-aspartate oxidase, undergoing oxidative deamination. chemsrc.comvulcanchem.com This interaction suggests that DASA derivatives could function by competing with natural substrates for the active sites of aspartate-dependent enzymes, which could be a valuable strategy in tumor therapy. mostwiedzy.pl The (+)-(S,S)-diastereomer has been isolated from natural sources like Streptomyces rimosus, highlighting its relevance in natural product chemistry. mostwiedzy.pl

| Bioactive Derivative | Observed Biological Activity | Elucidated Mechanism of Action |

| meso-2,3-Diaminosuccinic acid | Substrate for D-aspartate oxidase | Acts as a natural antagonist of aspartic acid, leading to oxidative deamination. chemsrc.comvulcanchem.com |

| Diaminosuccinic acid | Potential antitumor agent | Proposed to interact with aspartate-dependent enzymes. mostwiedzy.pl |

| Various derivatives | Antimicrobial properties | The exact mechanism is under investigation but may involve disruption of metabolic pathways. smolecule.com |

Q & A

Q. What are the established synthetic methodologies for 2,3-diaminosuccinic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : 2,3-Diaminosuccinic acid can be synthesized via Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers, yielding diastereomerically pure derivatives depending on the starting material's double bond geometry . Alternatively, classical methods involve enzymatic reactions (e.g., hydrazine addition to fumaric acid) or chemical synthesis using meso- or dl- precursors . Stereochemical control remains challenging; for example, Rh-catalyzed routes may produce racemic mixtures unless chiral ligands are employed .

Q. How can 2,3-diaminosuccinic acid be quantified in biological matrices, and what analytical techniques are recommended?

- Methodological Answer : Advanced Marfey’s method (using chiral derivatization agents) enables separation and quantification of diaminosuccinic acid isomers via reversed-phase HPLC coupled with UV or MS detection . For metabolic studies, isotope dilution assays or LC-MS/MS are preferred to distinguish endogenous pools from exogenous sources, particularly in hydrazine-exposure models .

Q. What are the key physicochemical properties of 2,3-diaminosuccinic acid relevant to experimental design?

- Methodological Answer : The compound (CAS 29276-73-1) has a molecular weight of 148.12 g/mol, exists as a zwitterion at physiological pH, and exhibits solubility in polar solvents like water and DMSO. Its pKa values (α-COOH: ~2.1, α-NH2: ~9.8) influence buffer compatibility in enzymatic assays . Thermal stability studies recommend storage at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of 2,3-diaminosuccinic acid influence its biological activity and enzyme interactions?

- Methodological Answer : The (2S,3S)-isomer acts as a competitive inhibitor of D-aspartate oxidase, with oxygen consumption assays confirming its substrate specificity . In contrast, the meso-form disrupts aspartate transamination in E. coli, likely due to structural mimicry of aspartic acid . Stereoselective incorporation into peptides (e.g., as a cystine substitute) requires orthogonal protection strategies to avoid racemization during solid-phase synthesis .

Q. What computational approaches can predict the solubility and reactivity of 2,3-diaminosuccinic acid in deep eutectic solvents (DES)?

- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) simulations, parameterized with experimental solubility data, can model interactions between this compound and DES components (e.g., choline chloride-amino acid mixtures). Such studies reveal hydrogen-bonding dominance, with solubility trends correlating with DES polarity . MD simulations further clarify protonation state-dependent solvent interactions .

Q. What role does 2,3-diaminosuccinic acid play in hydrazine metabolism, and how can isotopic labeling resolve pathway ambiguities?

- Methodological Answer : Isotopic tracing (e.g., N-hydrazine) identifies 2,3-diaminosuccinic acid as a metabolite via GC-MS analysis of derivatized extracts. Contradictions arise in pathway elucidation: while some studies propose enzymatic addition of hydrazine to fumarate, others suggest reversible deamination to fumaric acid . Knockout models of E. coli aspartate aminotransferase can clarify these mechanisms.

Q. How can 2,3-diaminosuccinic acid be integrated into peptide backbones to mimic disulfide bonds, and what are the structural implications?

- Methodological Answer : As a cystine analog, 2,3-diaminosuccinic acid introduces rigid, non-reducible linkages. Orthogonally protected 3-azido-aspartic acid precursors are coupled via Huisgen cycloaddition or amidation, followed by deprotection to yield diamino diacids. Circular dichroism (CD) and NMR confirm altered secondary structures in model peptides .

Q. What experimental strategies address contradictions in reported enzymatic inhibition data for 2,3-diaminosuccinic acid?

- Methodological Answer : Discrepancies in transamination inhibition (e.g., E. coli vs. mammalian systems) necessitate comparative kinetic assays under standardized pH and cofactor conditions. Surface plasmon resonance (SPR) can quantify binding affinities to aspartate oxidase isoforms, while X-ray crystallography identifies isoform-specific active site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.